4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

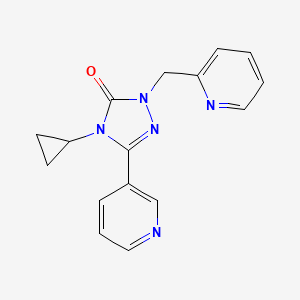

4-cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with cyclopropyl, pyridin-2-ylmethyl, and pyridin-3-yl groups. The compound’s structure combines aromatic pyridine rings with a cyclopropyl moiety, which may enhance metabolic stability and influence electronic properties compared to simpler alkyl or aryl substituents .

Eigenschaften

IUPAC Name |

4-cyclopropyl-5-pyridin-3-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16-20(11-13-5-1-2-9-18-13)19-15(21(16)14-6-7-14)12-4-3-8-17-10-12/h1-5,8-10,14H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJAXZVWUGWXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=CC=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Cyclopropyl-1-(pyridin-2-ylmethyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, identified by its CAS number 1797224-17-9, is a novel compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in the realms of antifungal, antibacterial, and antiviral properties. The structural uniqueness of this triazole derivative positions it as a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O |

| Molecular Weight | 293.32 g/mol |

| CAS Number | 1797224-17-9 |

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antifungal activity against various fungal strains. In a study evaluating the antifungal potential of triazole derivatives, compounds similar to this compound demonstrated effective inhibition against pathogens such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The antibacterial properties of triazole compounds have also been documented. A recent investigation into the structure-activity relationship (SAR) of triazoles highlighted that modifications to the pyridine and cyclopropyl groups significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Antiviral Potential

Emerging studies suggest that triazole derivatives may possess antiviral properties. Compounds with similar structures have shown inhibitory effects on viral replication in vitro, particularly against RNA viruses . The mechanism often involves interference with viral protein synthesis or disruption of viral entry into host cells.

Study 1: Antifungal Activity Assessment

In a comparative study on various triazole derivatives, including this compound, researchers employed a disk diffusion method to evaluate antifungal activity against Corynespora cassiicola and Pythium ultimum. The results indicated that this compound exhibited significant antifungal activity with inhibition zones comparable to established antifungal agents .

Study 2: SAR Analysis of Triazole Derivatives

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups on the pyridine rings enhanced the biological activity of triazole derivatives. The study emphasized optimizing substituents for improved interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that pyridine derivatives, including 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications to the pyridine structure can enhance its activity against cancer cells by inhibiting key enzymes involved in tumor progression. The compound's ability to act as an inhibitor of topoisomerases has been particularly noted, which is crucial for DNA replication and transcription in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thienyl-substituted pyridine derivatives possess significant antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile may offer neuroprotective benefits. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Agrochemical Applications

Pesticide Development

The structural characteristics of 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile make it a candidate for developing novel pesticides. Research has focused on its efficacy against specific pests and pathogens affecting crops. The compound's ability to inhibit key biological processes in pests suggests it could serve as a basis for new agrochemical formulations .

Herbicide Activity

Studies have also investigated the herbicidal potential of pyridine derivatives. The compound's mechanism of action may involve disrupting photosynthesis or inhibiting plant growth regulators in target weeds, making it a valuable addition to herbicide libraries .

Synthesis and Structural Modifications

The synthesis of 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been achieved through various methods involving cyclization reactions with thienyl-substituted precursors. The optimization of synthetic routes has been critical in enhancing yield and purity, which are essential for subsequent biological evaluations .

Table 1: Synthesis Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Thienyl Precursors | Involves reaction with active methylene compounds under acidic conditions | 85 |

| Multi-step Synthesis | Sequential reactions leading to final product with high specificity | 75 |

| Microwave-assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields | 90 |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thienyl-substituted pyridines on human breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Triazolone Derivatives with Pyridine Substituents

1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one :

This compound () shares the triazolone core but features a chloro-hydroxyphenyl and trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the hydroxyl group may facilitate hydrogen bonding. It acts as a Gαq-RGS2 loop activator, suggesting that pyridine substituents in the target compound could modulate similar pathways but with distinct selectivity .4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one :

Studied in , this derivative includes fluorophenyl and methoxybenzyl groups. The fluorine atom increases electronegativity and bioavailability, while the methoxy group enhances solubility. DFT calculations revealed intramolecular hydrogen bonding, a feature that may differ in the target compound due to its pyridine rings .

Cyclopropyl-Containing Analogues

- 1-(2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one (Compound a, ) :

This compound incorporates a chlorocyclopropyl group, which may increase steric hindrance compared to the unsubstituted cyclopropyl group in the target compound. The dual chlorine substituents likely enhance halogen bonding but reduce solubility .

Heterocyclic Variations

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () :

Though a pyrazolone, this compound’s benzothiazolyl group introduces sulfur-based aromatic interactions, contrasting with the pyridine rings in the target compound. Such differences could influence binding affinity in enzyme targets .

Key Observations:

- Pyridine vs. Phenyl Substituents : Pyridine rings in the target compound may improve water solubility and metal coordination compared to phenyl groups in and .

Q & A

Q. How can the compound’s mechanism of action be validated in complex biological systems?

- Methodology : Use CRISPR/Cas9-generated gene knockouts in cell lines to confirm target dependency. Pair with transcriptomics (RNA-seq) to identify downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.